molecular formula C17H27NO B4981216 4-[3-(cycloheptylamino)butyl]phenol

4-[3-(cycloheptylamino)butyl]phenol

Cat. No. B4981216
M. Wt: 261.4 g/mol
InChI Key: YHRYIXVPDSZPQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenolic compounds with specific substituents, such as 4-[3-(cycloheptylamino)butyl]phenol, often involves condensation reactions, where an amino compound and an aldehyde or ketone precursor are combined. A study by Manda (1974) explored the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes, shedding light on methodologies potentially applicable to the synthesis of compounds with similar structural motifs (Manda, 1974).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[3-(cycloheptylamino)butyl]phenol has been elucidated through various spectroscopic techniques, including infrared and electronic spectra analysis. These techniques offer insights into the electronic and molecular geometry of the phenols, which are crucial for understanding the chemical behavior and reactivity of the compound (Manda, 1974).

Chemical Reactions and Properties

Phenolic compounds undergo oxidation reactions that can yield stable radical species and crystalline oxidation products. The oxidation of phenols like those studied by Manda (1974) with lead dioxide results in phenoxyl radicals, demonstrating the reactivity of the phenol group in oxidative environments and the potential for forming structurally diverse oxidation products (Manda, 1974).

properties

IUPAC Name

4-[3-(cycloheptylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14(18-16-6-4-2-3-5-7-16)8-9-15-10-12-17(19)13-11-15/h10-14,16,18-19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRYIXVPDSZPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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